1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position of the pyridine ring, along with a methylmethanamine group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine typically involves multiple steps. One common method includes the following steps:
Oxidation of Pyridine: Pyridine is oxidized to form pyridine aldehyde.
Methoxylation: Pyridine aldehyde reacts with methanol under acidic conditions to produce 5-hydroxy-2-methoxypyridine.
Chlorination: The hydroxyl group in 5-hydroxy-2-methoxypyridine is replaced with a chloro group through a chlorination reaction, resulting in 5-chloro-2-methoxypyridine.
Amination: Finally, 5-chloro-2-methoxypyridine undergoes amination with N-methylmethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of the methylmethanamine group.
(2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure with a methyl group at the 5th position instead of a methoxy group.
(5-Methoxypyridin-3-yl)methanol: Lacks the chloro group at the 5th position.
Uniqueness
1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine is unique due to the combination of its chloro, methoxy, and methylmethanamine groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2O/c1-10-4-6-3-7(9)5-11-8(6)12-2/h3,5,10H,4H2,1-2H3 |
InChI Key |
WXZYHEPETACLHM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.